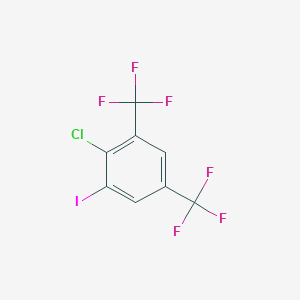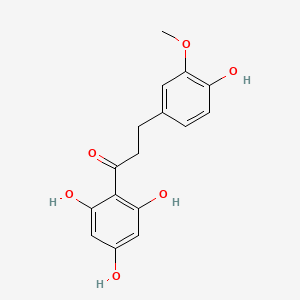
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is a complex organic compound that features both hydroxy and methoxy functional groups. These functional groups are known for their reactivity and are often found in natural products and synthetic pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method might include the condensation of a hydroxy-methoxybenzaldehyde with a trihydroxybenzaldehyde under basic conditions, followed by reduction and further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, compounds with hydroxy and methoxy groups are often studied for their antioxidant properties and potential therapeutic effects.
Medicine
In medicine, similar compounds are investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, such compounds might be used in the synthesis of dyes, polymers, or as additives in various chemical processes.
作用机制
The mechanism of action for this compound would depend on its specific application. Generally, compounds with hydroxy and methoxy groups can interact with biological molecules through hydrogen bonding, electron donation, and other interactions, affecting various molecular targets and pathways.
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Lacks the additional trihydroxyphenyl group.
1-(2,4,6-Trihydroxyphenyl)propan-1-one: Lacks the hydroxy-methoxyphenyl group.
属性
分子式 |
C16H16O6 |
|---|---|
分子量 |
304.29 g/mol |
IUPAC 名称 |
3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2,4,6-8,17-18,20-21H,3,5H2,1H3 |
InChI 键 |
IIKYRVBBNSRJJT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


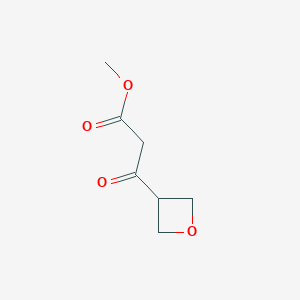
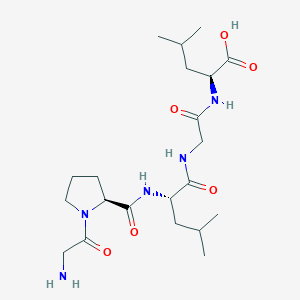
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)
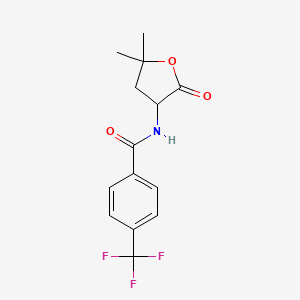
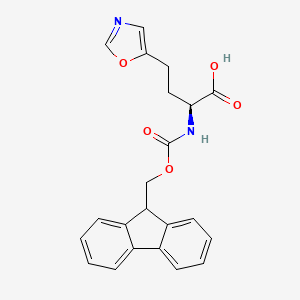
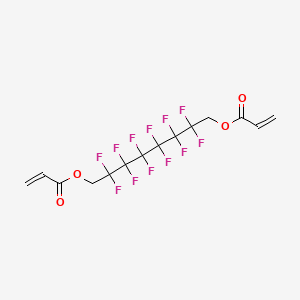
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
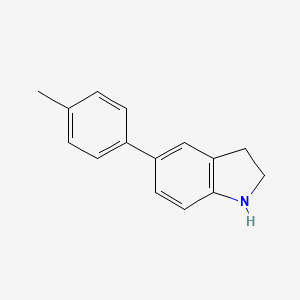
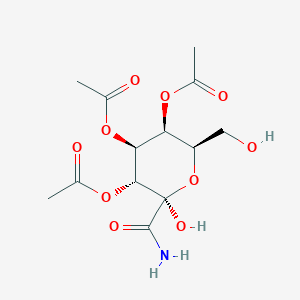
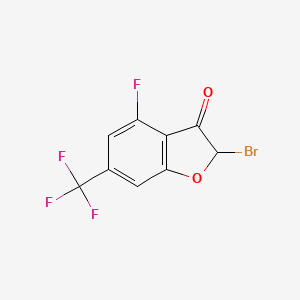
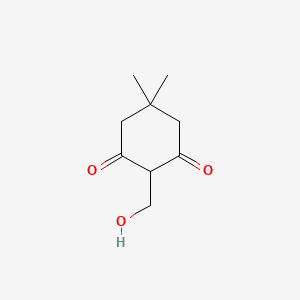

![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
